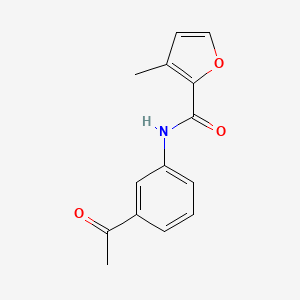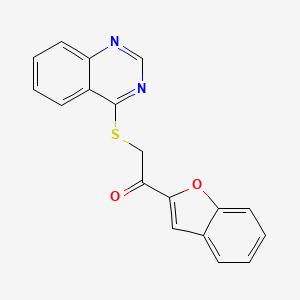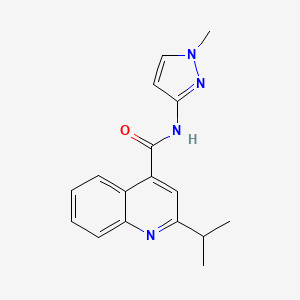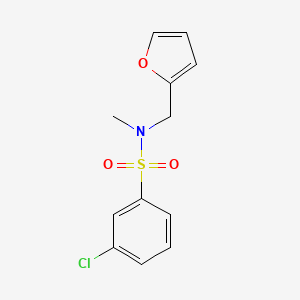
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. AM404 is a derivative of anandamide, an endogenous cannabinoid, and is known to interact with the endocannabinoid system in the body.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide is known to interact with the endocannabinoid system in the body. It inhibits the reuptake of anandamide, which is an endogenous cannabinoid, leading to increased levels of anandamide in the body. Anandamide is known to have analgesic and anti-inflammatory effects, which may contribute to the therapeutic properties of N-(3-acetylphenyl)-3-methylfuran-2-carboxamide.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. It also has analgesic effects by inhibiting the release of substance P, which is involved in pain perception. N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over the concentration and purity of the compound. N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has also been shown to have low toxicity in animal studies. However, the limitations of N-(3-acetylphenyl)-3-methylfuran-2-carboxamide include its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetylphenyl)-3-methylfuran-2-carboxamide. One area of research is the development of more efficient synthesis methods for N-(3-acetylphenyl)-3-methylfuran-2-carboxamide. Another area of research is the investigation of the potential therapeutic properties of N-(3-acetylphenyl)-3-methylfuran-2-carboxamide in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. Additionally, the interaction of N-(3-acetylphenyl)-3-methylfuran-2-carboxamide with other systems in the body, such as the immune system, should be investigated to gain a better understanding of its mechanism of action.
Synthesemethoden
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide can be synthesized through a multistep process that involves the reaction of 3-methylfuran-2-carboxylic acid with acetic anhydride and anhydrous aluminum chloride to form 3-acetyl-3-methylfuran-2-carboxylic acid. This intermediate product is then reacted with 3-aminophenol in the presence of acetic anhydride and sodium acetate to form N-(3-acetylphenyl)-3-methylfuran-2-carboxamide.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-6-7-18-13(9)14(17)15-12-5-3-4-11(8-12)10(2)16/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPHIIVCQJOULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)

![1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one](/img/structure/B7465066.png)
![[2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] hexanoate](/img/structure/B7465069.png)
![1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7465075.png)

![4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7465085.png)
![4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)
![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)

![2-(3-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465128.png)
![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)
